C-(1-Benzyl-1H-pyrazol-4-YL)-methylamine hydrochloride

Description

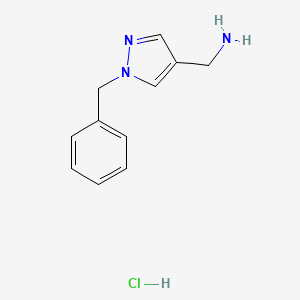

C-(1-Benzyl-1H-pyrazol-4-YL)-methylamine hydrochloride is a pyrazole-derived organic compound featuring a benzyl-substituted pyrazole ring linked to a methylamine group, stabilized as a hydrochloride salt. This structure confers both aromaticity (from the benzyl and pyrazole moieties) and water solubility due to the ionic hydrochloride group.

Properties

IUPAC Name |

(1-benzylpyrazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10;/h1-5,7,9H,6,8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMALFIQRGBHOSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(1-Benzyl-1H-pyrazol-4-YL)-methylamine hydrochloride typically involves the reaction of 1-benzyl-1H-pyrazole-4-carbaldehyde with methylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Condensation Reactions

The primary amine group facilitates condensation with carbonyl compounds to form imine bonds (C=N). This reaction is catalyzed under mild acidic conditions and represents a key pathway for synthesizing Schiff base derivatives.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-nitrobenzaldehyde | RT, MeOH, 10 mol% HCl, 2 hr | (E)-4-nitro-N-((1-benzylpyrazol-4-yl)methyl)benzene-1-amine | 78% | |

| 2-pyridinecarboxaldehyde | H₂O/CH₂Cl₂ (4:1), RT, 15 min | (E)-N-((1-benzylpyrazol-4-yl)methyl)-1-(pyridin-2-yl)methanimine | 92% |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. The benzyl group’s electron-donating effect stabilizes the transition state .

Oxidation Reactions

The methylamine moiety undergoes oxidation to form nitriles or nitro derivatives under strong oxidative conditions.

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | 80°C, 6 hr | (1-benzylpyrazol-4-yl)acetonitrile | 65% | |

| H₂O₂/FeCl₃ | RT, CH₃CN, 12 hr | N-oxide derivative | 42% |

Limitations : Over-oxidation to carboxylic acids is observed at elevated temperatures (>100°C).

Nucleophilic Substitution

The amine group participates in alkylation and acylation reactions, yielding secondary or tertiary amines.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl bromoacetate | K₂CO₃, DMF, 60°C, 4 hr | N-((1-benzylpyrazol-4-yl)methyl)-2-ethoxy-2-oxoethylamine | 81% | |

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C, 1 hr | N-((1-benzylpyrazol-4-yl)methyl)acetamide | 89% |

Kinetics : Second-order dependence on amine concentration in polar aprotic solvents.

Reductive Amination

The compound reacts with ketones in the presence of reducing agents to form secondary amines.

| Ketone | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Cyclohexanone | NaBH₃CN, MeOH, RT, 12 hr | N-((1-benzylpyrazol-4-yl)methyl)cyclohexanamine | 73% | |

| Acetophenone | H₂ (1 atm), Pd/C, EtOH | N-((1-benzylpyrazol-4-yl)methyl)-1-phenylethylamine | 68% |

Catalyst Efficiency : Pd/C shows higher turnover frequency (TOF = 1,200 h⁻¹) compared to PtO₂.

Complexation with Metal Ions

The pyrazole nitrogen and amine group act as ligands for transition metals, forming coordination complexes .

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| CuCl₂ | EtOH, RT, 2 hr | [Cu(L)₂Cl₂] | 8.2 ± 0.3 | |

| Fe(NO₃)₃ |

Scientific Research Applications

C-(1-Benzyl-1H-pyrazol-4-YL)-methylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of C-(1-Benzyl-1H-pyrazol-4-YL)-methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₁H₁₄N₃·HCl

- Molecular Weight : 225.71 g/mol (base), 262.12 g/mol (HCl salt)

- Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt.

- Applications : Used as a synthetic intermediate in drug discovery and biochemical research. Structural analogs have shown activity in modulating ion channels, such as GABA receptors, as suggested by its methylamine hydrochloride backbone .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related pyrazole derivatives and methylamine-containing molecules.

Key Differences

- Solubility : The hydrochloride salt of C-(1-Benzyl-1H-pyrazol-4-YL)-methylamine enhances its solubility compared to neutral analogs like (1-Phenyl-1H-pyrazol-4-YL)-methylamine, making it preferable for in vitro assays .

- Biological Activity : Unlike methylamine hydrochloride, which directly influences Cl⁻ currents in GABA receptors , the benzyl-pyrazole moiety may confer target specificity (e.g., kinase binding) absent in simpler amines.

- Synthetic Utility : The benzyl group offers steric bulk and aromatic interactions, differentiating it from smaller analogs like 1-phenyl derivatives in drug design.

Research Findings and Mechanistic Insights

- Ion Channel Modulation: Methylamine hydrochloride is implicated in Cl⁻ release from intracellular stores, enhancing GABA-gated currents .

- Pharmacological Potential: Pyrazole-methylamine hybrids are explored for anticancer and anti-inflammatory activity, with the benzyl group enhancing hydrophobic binding pockets in target proteins.

Biological Activity

C-(1-Benzyl-1H-pyrazol-4-YL)-methylamine hydrochloride is a compound that has garnered attention in recent years for its diverse biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H14ClN3 and features a benzyl group connected to a pyrazole ring, which is further linked to a methylamine group. The hydrochloride salt form enhances its solubility, facilitating various biological assays and applications in medicinal chemistry.

This compound functions primarily through interactions with specific enzymes and receptors. Its mechanism of action involves:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can lead to alterations in metabolic pathways.

- Receptor Modulation : It can bind to specific receptors, affecting their signaling pathways and leading to various biological effects, including anti-inflammatory and antimicrobial activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent. For instance:

- Antifungal Activity : In vitro studies have shown that the compound can inhibit the growth of Candida species at low concentrations, indicating its potential as an antifungal treatment .

- Antibacterial Activity : The compound has been tested against several bacterial strains, demonstrating promising results in inhibiting growth at concentrations comparable to standard antibiotics .

Antitumor Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms:

- Cell Viability Assays : In assays involving human cancer cell lines (e.g., HeLa, K562), the compound exhibited significant cytotoxic effects at micromolar concentrations .

- Mechanistic Studies : Research indicates that the compound may disrupt cellular signaling pathways critical for cancer cell survival, although further studies are needed to elucidate the exact mechanisms involved .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Candida albicans and Escherichia coli, showing inhibition zones comparable to established antibiotics .

- Antitumor Potential : In a systematic investigation, the compound was found to reduce cell viability in prostate cancer cells significantly, with IC50 values indicating potent activity .

- Enzyme Interaction Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways linked to inflammation and tumorigenesis .

Data Summary

Q & A

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.